
Fluocortolone Pivalate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Fluocortolone pivalate has a wide range of scientific research applications:
Mécanisme D'action
Fluocortolone pivalate exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it influences the transcription of specific genes involved in inflammatory and immune responses . The compound inhibits the release of pro-inflammatory cytokines and mediators, thereby reducing inflammation and immune activity .
Analyse Biochimique
Biochemical Properties
Fluocortolone Pivalate inhibits inflammatory and allergic skin reactions, and alleviates subjective complaints such as pruritus, smarting, and pain . The substance reduces dilatation of the capillaries, oedema of the interstitial cells and infiltration of the tissues .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by reducing inflammation and allergic reactions in the skin
Molecular Mechanism
As a glucocorticoid, it is likely to exert its effects at the molecular level through binding interactions with glucocorticoid receptors, leading to changes in gene expression
Méthodes De Préparation
Fluocortolone pivalate is synthesized through a series of chemical reactions starting from fluocortolone. The synthesis involves the esterification of fluocortolone with pivalic acid (trimethylacetic acid) under specific reaction conditions . Industrial production methods typically involve high-purity reagents and controlled environments to ensure the consistency and efficacy of the final product .
Analyse Des Réactions Chimiques
Fluocortolone pivalate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ketones and carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles.
Hydrolysis: This reaction can break down the ester bond, yielding fluocortolone and pivalic acid.
Comparaison Avec Des Composés Similaires
Fluocortolone pivalate is similar to other corticosteroids such as:
Fluocortolone: Differing mainly in the ester group attached to the molecule.
Dithis compound: Another corticosteroid with similar anti-inflammatory properties.
Betamethasone: A widely used corticosteroid with a different molecular structure but similar therapeutic applications.
This compound is unique due to its specific esterification with pivalic acid, which can influence its pharmacokinetic properties and therapeutic efficacy .
Propriétés
IUPAC Name |
[2-[(6S,8S,9S,10R,11S,13S,14S,16R,17S)-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37FO5/c1-14-9-17-16-11-19(28)18-10-15(29)7-8-26(18,5)23(16)20(30)12-27(17,6)22(14)21(31)13-33-24(32)25(2,3)4/h7-8,10,14,16-17,19-20,22-23,30H,9,11-13H2,1-6H3/t14-,16+,17+,19+,20+,22-,23-,26+,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBJVIQXJHGUBE-HZMVJJPJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3C(CC2(C1C(=O)COC(=O)C(C)(C)C)C)O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@H]3[C@H](C[C@@]2([C@H]1C(=O)COC(=O)C(C)(C)C)C)O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37FO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30951798 | |
| Record name | 6-Fluoro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl 2,2-dimethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30951798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29205-06-9 | |
| Record name | Fluocortolone pivalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29205-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluocortolone pivalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029205069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluocortolone pivalate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15777 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 6-Fluoro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl 2,2-dimethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30951798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6α-fluoro-11β,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-pivalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.990 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUOCORTOLONE PIVALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J8AL6K50Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What analytical techniques are commonly employed for the analysis of Fluocortolone Pivalate in pharmaceutical formulations?
A1: High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of this compound in pharmaceutical preparations [, , ]. UV spectrophotometry, coupled with chemometric methods like PLS-1 and PCR, presents an alternative approach for resolving and quantifying this compound in mixtures []. These techniques offer advantages such as high sensitivity, accuracy, and the ability to separate and quantify this compound in complex matrices.
Q2: How effective is this compound in managing pain following hemorrhoidectomy?
A2: Research suggests that the local application of this compound, in combination with Lidocaine, can significantly reduce post-hemorrhoidectomy pain. Studies demonstrated a marked reduction in pain intensity, as measured by the Visual Analog Scale (VAS), in patients treated with this combination compared to those receiving only standard systemic analgesics [, ]. This effect persisted throughout the first week following surgery, indicating the potential of this compound to improve patient comfort during this critical recovery period.
Q3: Are there known cases of allergic reactions to this compound?
A3: Yes, allergic contact dermatitis from this compound has been reported []. One study highlighted the importance of using appropriate concentrations during patch testing for accurate diagnosis, suggesting that concentrations higher than 1% may be necessary to avoid false-negative results [].
Q4: Has this compound been compared to other corticosteroids in terms of efficacy?
A4: Yes, a study compared the effectiveness of Diflucortolone valerate (Nerisona) against a combination of Fluocortolone, Fluocortolone caproate, and this compound (Ultralan) for treating psoriasis and eczema []. The results indicated that Nerisona, in cream and ointment formulations, exhibited superior efficacy compared to Ultralan [].
Q5: Are there any studies investigating the application of experimental design methodologies for optimizing HPLC conditions for this compound analysis?
A5: Yes, researchers have employed experimental design approaches, specifically a five-level-three-factor central composite design, to determine the optimal HPLC conditions for quantifying this compound []. This approach involved evaluating the influence of factors such as mobile phase composition, flow rate, and acid concentration to achieve optimal separation and detection sensitivity for this compound and other analytes in pharmaceutical preparations.
Q6: Has this compound been studied in combination with other active ingredients for specific therapeutic applications?
A6: Yes, a combined topical product containing this compound and Lidocaine, Relief® Pro, has been investigated for its efficacy in managing hemorrhoid symptoms []. This multicenter observational study reported positive outcomes, with patients experiencing a reduction in symptom severity, including bleeding, itching, edema, and discomfort, following treatment with Relief® Pro [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



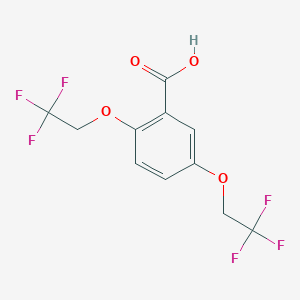
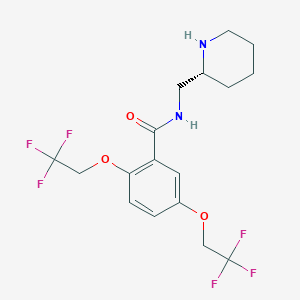
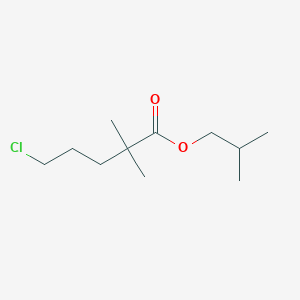
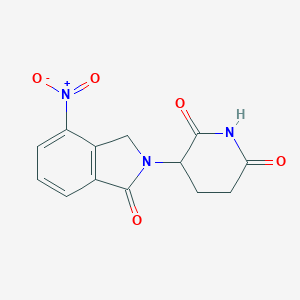


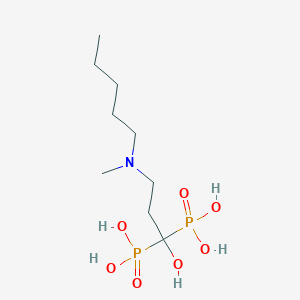


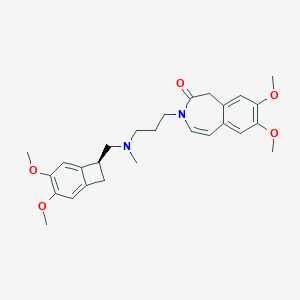
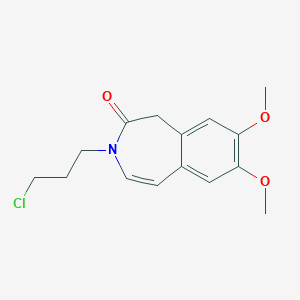
![3-(3-Chloropropyl)-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B194662.png)

